![molecular formula C15H20N2O5 B2967259 Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-66-9](/img/structure/B2967259.png)

Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

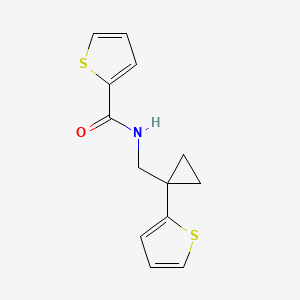

The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a type of pyrrolidone. Pyrrolidones are commonly used in a variety of applications due to their good solvency and complexing abilities . The compound also contains a methyl ester group and a spirocyclic structure, which could potentially influence its reactivity and properties.

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the spirocyclic structure, the ester group, and the 2,5-dioxopyrrolidin-1-yl group would all contribute to the overall structure .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the ester group could potentially make the compound polar, influencing its solubility in different solvents .Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate, due to its complex structure, is involved in various chemical transformations. For instance, it can undergo regioselective acylation, producing 3-acyloxy-2-methyl-1-pyrroline derivatives, demonstrating the effect of base and acyl chloride on such reactions (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004). Furthermore, its role in the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives is highlighted, showcasing its importance in the formation of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Peptide Synthesis

It also finds application in peptide synthesis, as demonstrated by the creation of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates. These compounds serve as novel dipeptide synthons, illustrating the compound's utility in constructing complex peptide structures (Suter, Stoykova, Linden, & Heimgartner, 2000).

Novel Building Blocks in Drug Discovery

The compound is instrumental in the diversity-oriented synthesis of azaspirocycles, providing novel building blocks for drug discovery. This synthesis approach yields functionalized pyrrolidines, piperidines, and azepines, which are critical scaffolds in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).

Novel Routes to Alkaloids

Additionally, this compound is involved in novel synthetic routes to pyrrolizidine alkaloids, highlighting its versatility in organic synthesis and the potential for producing complex natural products (Ishibashi, Sato, Maruyama, Ikeda, & Tamura, 1985).

Chemical Reactivity and Transformations

Its chemical reactivity is further explored in the context of cycloaddition reactions, offering insights into regioselective processes and the synthesis of substituted derivatives, which are crucial for developing novel therapeutic agents (Molchanov & Tran, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 6-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-22-14(21)10-8-15(10)4-6-16(7-5-15)13(20)9-17-11(18)2-3-12(17)19/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEQULTZWOEREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-3-(2-methoxyphenyl)-2-methyl-1-benzopyran-4-one](/img/structure/B2967181.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967186.png)

![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2967187.png)

![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2967189.png)

![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967191.png)

![3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967192.png)

![8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2967193.png)